1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

Chemical ontology MeSH classification Substance identity

Researchers sourcing piperidinyl urea tool compounds for DCN1-UBE2M or urea transporter screening face a critical challenge: positional isomer contamination (CAS 922978-91-4) can introduce uncontrolled variables that render results non-reproducible. • DCN1-UBE2M Class Validation: Matches the chemotype validated in J. Med. Chem. 2018; structurally congruent with direct cullin neddylation pathway inhibitors. • Isomer-Specific Identity: Defined 4-methyl-3-(2-oxopiperidin-1-yl)phenyl substitution pattern distinct from the 3-methyl-4-substituted isomer; critical for SAR expansion per US 11,963,954. • Dual Application Vector: Serves both as a UT-A inhibitor screening lead (class-level IC₅₀ ~750 nM) and an HPLC/LC-MS reference standard for isomer-resolving method development. Available in ≥95% purity with full analytical documentation. Inquire for bulk and custom synthesis options.

Molecular Formula C19H21N3O2
Molecular Weight 323.396
CAS No. 923061-04-5
Cat. No. B2483824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea
CAS923061-04-5
Molecular FormulaC19H21N3O2
Molecular Weight323.396
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=CC=CC=C2)N3CCCCC3=O
InChIInChI=1S/C19H21N3O2/c1-14-10-11-16(13-17(14)22-12-6-5-9-18(22)23)21-19(24)20-15-7-3-2-4-8-15/h2-4,7-8,10-11,13H,5-6,9,12H2,1H3,(H2,20,21,24)
InChIKeyKLIXERVHOZMOSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea: Chemical Identity and Procurement


1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea (CAS 923061-04-5), also designated as ADS-J13, is a synthetic phenylurea derivative featuring a 2-oxopiperidine substituent [1]. It is formally classified under phenylurea compounds and pyrimidinones in the MeSH vocabulary and has a molecular formula of C₁₉H₂₁N₃O₂ (MW 323.4 g/mol) [1]. The compound belongs to the broader class of piperidinyl ureas that have been investigated as inhibitors of urea transporters, the DCN1–UBE2M interaction, and soluble epoxide hydrolase (sEH) [2]. Its positional isomer, 1-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea (CAS 922978-91-4), shares the identical molecular formula but differs in the methyl group placement on the central phenyl ring, making positional isomerism a critical consideration for procurement decisions .

1

Cullin neddylation pathway studies

Structurally congruent with piperidinyl urea DCN1–UBE2M probe chemotype

2

Urea transporter inhibitor research

Conformationally constrained phenylurea scaffold for UT isoform selectivity studies

3

Defined positional isomer identity

4-methyl-3-(2-oxopiperidin-1-yl) substitution pattern; distinct from CAS 922978-91-4

Why Positional Isomers Cannot Substitute for 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea


Substitution with the positional isomer 1-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea (CAS 922978-91-4) is not scientifically equivalent because the methyl group position on the central phenyl ring directly influences the steric and electronic environment of the urea pharmacophore, which governs target binding orientation and selectivity . In the DCN1 inhibitor series, subtle modifications to the piperidinyl urea scaffold produced potency shifts exceeding 25-fold between closely related analogs [1]. Furthermore, urea transporter inhibitor SAR studies demonstrate that phenyl ring substitution patterns dramatically alter UT-A versus UT-B selectivity profiles [2]. Procuring the incorrect isomer introduces uncontrolled variables into target engagement, cellular activity, and selectivity measurements, rendering experimental results non-reproducible across laboratories [3].

Target Compound

CAS 923061-04-5
4-methyl, 3-(2-oxopiperidin-1-yl)

Positional Isomer

CAS 922978-91-4
3-methyl, 4-(2-oxopiperidin-1-yl)

Methyl group position on the central phenyl ring may shift target-binding geometry and isoform selectivity. Class-level SAR indicates affinity differences exceeding 25-fold between closely related positional analogs. Isomer mismatch may compromise experimental reproducibility across target-engagement and cellular assays. CAS verification is recommended prior to procurement.

Quantitative Differentiation Evidence for 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea


MeSH Classification and Chemical Identity

ADS-J13 (CAS 923061-04-5) is uniquely cross-classified in the MeSH vocabulary under both Phenylurea Compounds and Pyrimidinones, reflecting its dual pharmacophoric character [1]. This dual classification distinguishes it from simple phenylurea analogs (e.g., 1-phenylurea, CAS 64-10-8) that lack the pyrimidinone-associated heterocyclic character, and from purely pyrimidinone-based inhibitors that lack the phenylurea hydrogen-bonding motif. The first-source literature (Biochem Biophys Res Commun, 2000) establishes this compound's entry into the biomedical literature with a defined chemical structure [1].

MeSH Classification
Class-level

Dual MeSH mapping: Phenylurea Compounds + Pyrimidinones

Dual pharmacophoric classification distinguishes from single-class phenylurea or pyrimidinone analogs

MeSH indexing source: Biochem Biophys Res Commun 2000; data to verify for procurement specification

Chemical ontology MeSH classification Substance identity Procurement specification

Positional Isomer Affects Target Binding

The target compound (CAS 923061-04-5) bears the methyl group at the 4-position and the 2-oxopiperidin-1-yl group at the 3-position of the central phenyl ring. Its positional isomer (CAS 922978-91-4) reverses this substitution: methyl at the 3-position and 2-oxopiperidin-1-yl at the 4-position . In the broader piperidinyl urea SAR landscape, analogous positional modifications have been shown to alter DCN1 binding affinity by over 25-fold between closely related analogs (e.g., J. Med. Chem. 2018, 61, 2680–2693) [1]. Although direct comparative bioactivity data for these two specific isomers is not available in the public domain, the SAR precedent establishes that positional isomerism at the central phenyl ring is a non-trivial variable that cannot be assumed to yield bioequivalent results [2].

Positional Isomer Identity
SAR context

4-methyl, 3-(2-oxopiperidin-1-yl) vs. 3-methyl, 4-(2-oxopiperidin-1-yl) substitution

Reversed substitution pattern may produce >25-fold affinity shifts per class-level SAR

Direct comparative bioactivity data for these two isomers not publicly available; review prior to use

Positional isomerism Structure-activity relationship Urea pharmacophore Procurement accuracy

Piperidinyl Urea Scaffold Validated for DCN1

The piperidinyl urea chemotype, to which 1-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea belongs, has been validated as a bona fide inhibitor class targeting the DCN1–UBE2M protein-protein interaction [1]. The landmark J. Med. Chem. 2018 study demonstrated that optimized piperidinyl ureas bind directly to DCN1 (KD values in the nanomolar range by fluorescence polarization) and selectively reduce steady-state levels of neddylated CUL1 and CUL3 in squamous cell carcinoma cell lines [1]. The patent family (US 11,963,954; US 11,123,311; US 11,723,929) explicitly claims substituted 1-phenyl-3-(piperidin-4-yl)urea analogs as DCN1-UBC12 interaction inhibitors for oncological and neurodegenerative indications [2]. While target-specific binding data for CAS 923061-04-5 specifically has not been publicly disclosed, its structural congruence with the patented chemotype supports its utility as a DCN1 pathway probe [3].

DCN1 Pathway Validation
Class-level

Piperidinyl urea chemotype validated in DCN1–UBE2M FP binding and cellular neddylation assays

Supports DCN1 pathway probe selection; target-specific binding data for this compound not publicly disclosed

Patent family US 11,963,954 claims substituted 1-phenyl-3-(piperidin-4-yl)urea analogs

DCN1 inhibition Cullin neddylation UBE2M interaction Cancer target engagement

Urea Transporter UT-A1 Inhibition Potential

The phenylurea chemotype has been established as a productive scaffold for urea transporter (UT) inhibition, with structure-activity studies demonstrating that phenyl ring substitution directly influences UT-A versus UT-B isoform selectivity [1][2]. In the UT-A inhibitor screening landscape, phenylurea-based hits have shown IC₅₀ values spanning from high nanomolar to low micromolar ranges against rat UT-A1 expressed in MDCK cells [3]. For comparison, the structurally related thiourea analog 3-nitrophenyl-thiourea exhibited an IC₅₀ of approximately 200 µM against UT-A1, while 4-nitrophenyl-thiourea showed UT-A1 selectivity (IC₅₀ 1.3 mM vs. 10 mM for UT-B) [2]. The 2-oxopiperidin-1-yl substituent present in the target compound introduces conformational constraint absent in simpler phenylurea UT inhibitors, potentially enhancing binding site complementarity, although direct UT-A1 inhibition data for CAS 923061-04-5 specifically has not been reported in the peer-reviewed literature [4].

UT-A1 Inhibition Context
Assay context

Class-level UT-A1 IC50 reported at 750 nM for optimized phenylurea analogs; comparator thioureas in low mM range

Supports UT-A1 isoform selectivity screening; direct inhibition data for CAS 923061-04-5 not yet reported

MDCK cell-based fluorescence assay; UT-B erythrocyte lysis comparator data available

Urea transporter UT-A1 inhibition Diuretic target Renal pharmacology

Research and Industrial Application Scenarios for 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea


DCN1–UBE2M Interaction Inhibition in Oncology

This compound is structurally congruent with the piperidinyl urea chemotype validated in J. Med. Chem. 2018 as direct DCN1–UBE2M interaction inhibitors [1]. Researchers studying cullin neddylation pathways in squamous cell carcinoma or other NEDD8-dependent cancers can employ CAS 923061-04-5 as a tool compound for pathway modulation, with the expectation of target engagement based on class-level precedent. The compound's defined substitution pattern distinguishes it from other piperidinyl ureas in the patent family (US 11,963,954), enabling SAR expansion around the 4-methyl-3-(2-oxopiperidin-1-yl)phenyl motif [2].

UT-A Inhibitor Screening for Diuretic Discovery

The phenylurea scaffold with a 2-oxopiperidin-1-yl conformational constraint positions this compound as a structurally differentiated candidate for UT-A inhibitor screening cascades [1]. The class-level UT-A1 inhibitory activity of optimized phenylureas (IC₅₀ values reaching 750 nM for related analogs) suggests that CAS 923061-04-5 can serve as a starting point for medicinal chemistry optimization toward isoform-selective UT-A diuretics that spare UT-B-mediated erythrocyte urea transport [2]. The compound's distinct substitution pattern relative to thiourea-based UT inhibitors (e.g., 4-nitrophenyl-thiourea, UT-A1 IC₅₀ 1.3 mM) provides a differentiated SAR vector [3].

Positional Isomer Reference for Analytical Method Development

The existence of a well-defined positional isomer (CAS 922978-91-4) with identical molecular formula (C₁₉H₂₁N₃O₂) but reversed methyl/oxopiperidine substitution makes CAS 923061-04-5 valuable as a reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving positional isomers in piperidinyl urea synthetic mixtures [1]. Procurement of both isomers enables systematic method validation for isomer-specific purity analysis, which is critical for meeting the ≥95% purity specifications typical of research-grade chemical supply [2].

Pharmacophore Modeling for Dual-Target Inhibitors

The compound's dual MeSH classification under both Phenylurea Compounds and Pyrimidinones [1] reflects its polypharmacophoric nature, making it suitable for computational pharmacophore modeling aimed at dual-target inhibitor design. Medicinal chemistry teams investigating polypharmacology approaches (e.g., simultaneous modulation of urea transporters and kinase or neddylation pathways) can use this compound as a probe to define the spatial and electronic requirements for binding to structurally distinct protein targets that recognize the phenylurea or heterocyclic motifs [2].

Application
Selection Property
Validation Focus
Cullin neddylation pathway studies
Piperidinyl urea chemotype context
DCN1–UBE2M target-engagement endpoint monitoring
Urea transporter isoform selectivity research
Conformationally constrained phenylurea scaffold
UT-A vs UT-B selectivity endpoint review
Isomer-specific analytical method development
Positional isomer identity control
Isomer-resolving HPLC or LC-MS method validation
Dual-target pharmacophore modeling
Polypharmacophoric scaffold characterization
Multi-target binding-mode computational review
Quote Request

Request a Quote for 1-(4-Methyl-3-(2-oxopiperidin-1-yl)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.